Methyl 5-bromoindoline-7-carboxylate
Overview
Description
“Methyl 5-bromoindoline-7-carboxylate” is a chemical compound with the IUPAC name methyl 5-bromo-7-indolinecarboxylate . It has a molecular weight of 256.1 .
Synthesis Analysis
The synthesis of “Methyl 5-bromoindoline-7-carboxylate” involves various chemical reactions. For instance, the reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .Molecular Structure Analysis
The InChI code for “Methyl 5-bromoindoline-7-carboxylate” is 1S/C10H10BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h4-5,12H,2-3H2,1H3 .Chemical Reactions Analysis
“Methyl 5-bromoindoline-7-carboxylate” undergoes various chemical reactions. For example, the reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .Physical And Chemical Properties Analysis
“Methyl 5-bromoindoline-7-carboxylate” is a white to off-white solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Quinolone Derivatives
Research demonstrates the use of bromoindoline derivatives in the synthesis of quinolone compounds, highlighting their potential in creating antibacterial agents with significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. These compounds have shown a high selectivity against mammalian homolog topoisomerases, positioning them as promising candidates for further clinical testing (Hayashi et al., 2002).
Photochromic Spiropyrans and Spirooxazines
The Duff formylation of bromo-substituted quinolines followed by condensation with 2-methyleneindolines or 3H-indolium halides has led to the creation of photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], exploring thermal and photo-induced isomerization for potential applications in materials science (Voloshin et al., 2008).
Regioselective Dibromination
The regioselective dibromination of methyl indole-3-carboxylate, yielding dibromoindole derivatives, illustrates the utility of bromoindoline compounds as precursors in synthesizing complex molecular structures. These derivatives have found application in the synthesis of natural and non-natural indole compounds, underlining their versatility in organic synthesis (Parsons et al., 2011).
Biological Applications
- Antimicrobial and Anti-inflammatory Activities: Bromophenol derivatives with a cyclopropyl moiety, synthesized from bromoindoline derivatives, have been evaluated for their inhibitory activities against cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase enzymes. These compounds are effective inhibitors, suggesting their potential use in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
Material Science
- Fluorescent Brightening Agents: The synthesis of 2-aryl-6-substituted quinolines from bromoisatin, a derivative related to bromoindoline, and their evaluation as fluorescent brightening agents demonstrate the potential of these compounds in material science applications, particularly in enhancing the brightness and whiteness of fabrics and papers (Rangnekar & Shenoy, 1987).
Safety And Hazards
“Methyl 5-bromoindoline-7-carboxylate” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is a warning (GHS07). The precautionary statements include P261, P305, P351, and P338 .
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
properties
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h4-5,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFDCMFCJPYARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677969 | |
Record name | Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromoindoline-7-carboxylate | |
CAS RN |
860624-88-0 | |
Record name | 1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860624-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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